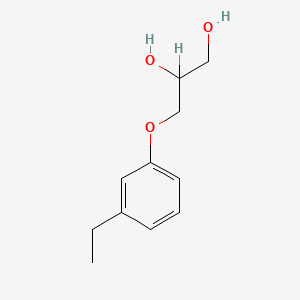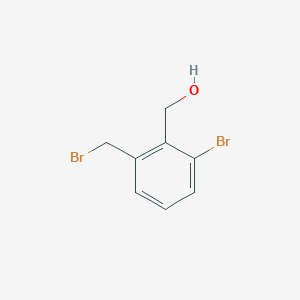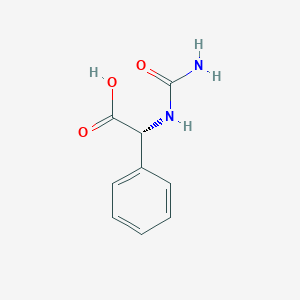
(2R)-2-(carbamoylamino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-phenylglycine (N-AC-D-Phg-OH) is an amino acid derivative that serves as a versatile building block in peptide synthesis. It contains both an amino group (-NH2) and a carboxylic acid group (-COOH), which allows it to participate in peptide bond formation . This compound is widely used in the pharmaceutical industry as an intermediate in the production of various drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylglycine typically involves the acetylation of D-phenylglycine. One common method includes suspending D-phenylglycine in water, cooling the suspension, and then adding sodium hydroxide to obtain a clear solution. Acetic anhydride is then added, followed by another addition of sodium hydroxide to maintain the pH. The reaction mixture is stirred, acidified, and the resulting solid is collected and recrystallized .
Industrial Production Methods
Industrial production of N-Acetyl-D-phenylglycine often employs biocatalytic methods using enzymes such as D-phenylglycine aminotransferase. This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This method is preferred due to its sustainability and efficiency in producing high-value aromatic D-amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-D-phenylglycine, such as oxo derivatives, amine derivatives, and acylated products .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-phenylglycine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex peptides and proteins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is an intermediate in the synthesis of antibiotics and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-phenylglycine involves its participation in peptide bond formation. The amino group (-NH2) and carboxylic acid group (-COOH) react with other amino acids to form peptide bonds, which are the building blocks of proteins. This compound can also act as a substrate for enzymes like D-phenylglycine aminotransferase, facilitating the transfer of amino groups in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Phenylglycine: A fundamental side chain building block in many antimicrobial compounds.
D-4-Hydroxyphenylglycine: Another important building block in the synthesis of antibiotics.
Uniqueness
N-Acetyl-D-phenylglycine is unique due to its acetylated amino group, which enhances its stability and reactivity in peptide synthesis. This modification allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in pharmaceutical production .
Eigenschaften
CAS-Nummer |
6489-76-5 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
(2R)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1 |
InChI-Schlüssel |
GIOUOHDKHHZWIQ-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
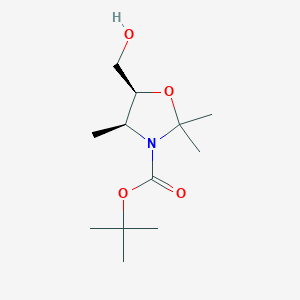
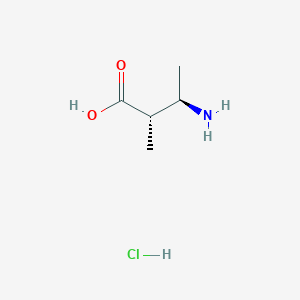
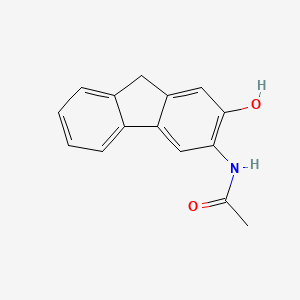
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
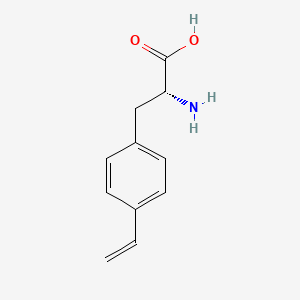

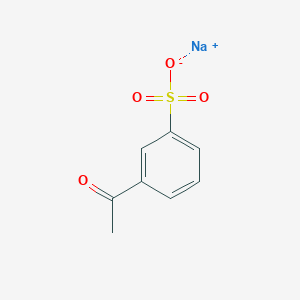
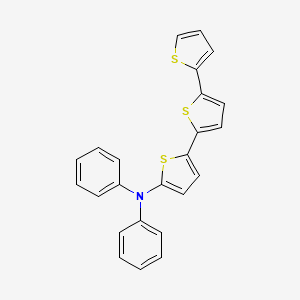
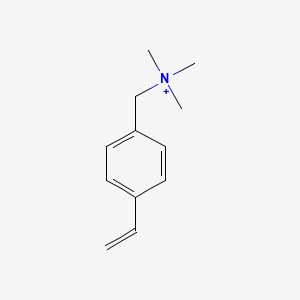
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
